[2-(4-Fluorophenyl)cyclopropyl]methanol
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Overview
Description
[2-(4-Fluorophenyl)cyclopropyl]methanol: is an organic compound characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a fluorophenyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of [2-(4-Fluorophenyl)cyclopropyl]methanol typically involves the reduction of 2-cyclopropyl-4-(4’-fluorophenyl)quinoline-3-carboxylic acid ester using reducing agents such as potassium borohydride (KBH4) in the presence of magnesium chloride (MgCl2) . This method ensures high yield and avoids the use of hazardous reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale mechanochemical synthesis, which is eco-friendly and efficient. The process includes steps like Suzuki–Miyaura coupling, Minisci C–H alkylation, and oxidation Heck coupling .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into various alcohol derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and materials. Its unique structure allows for the creation of complex molecules with potential therapeutic benefits .
Biology: In biological research, [2-(4-Fluorophenyl)cyclopropyl]methanol is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: The compound’s derivatives are explored for their potential as therapeutic agents, particularly in the treatment of cardiovascular diseases and metabolic disorders .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of [2-(4-Fluorophenyl)cyclopropyl]methanol involves its interaction with molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the cyclopropyl group provides structural rigidity, contributing to its overall efficacy .
Comparison with Similar Compounds
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: A key intermediate in the synthesis of pitavastatin.
2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol: Another structurally related compound used in pharmaceutical research.
Uniqueness: [2-(4-Fluorophenyl)cyclopropyl]methanol stands out due to its specific combination of a cyclopropyl group and a fluorophenyl group, which imparts unique chemical and biological properties
Properties
IUPAC Name |
[2-(4-fluorophenyl)cyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPZTCKFPWLUEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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